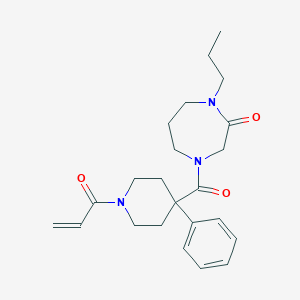
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one, also known as PPDC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. PPDC belongs to the class of diazepanone compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effect of GABA on the central nervous system. This results in an anxiolytic effect, reducing anxiety and stress. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has also been found to increase the release of dopamine in the brain, which can enhance mood and motivation.
Biochemical and Physiological Effects:
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been found to have various biochemical and physiological effects. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been shown to reduce anxiety and stress in animal models, and has been found to have an anxiolytic effect in humans. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has also been found to enhance mood and motivation, and has been studied for its potential applications in the treatment of depression and addiction.
Advantages and Limitations for Lab Experiments
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has several advantages for use in lab experiments. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has a high affinity for the GABA-A receptor, making it a useful tool for investigating the role of the receptor in various neurological disorders. However, 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has some limitations for use in lab experiments. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one is a relatively new compound, and its long-term effects have not been fully studied. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one also has a complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one research. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has potential applications in the treatment of anxiety, depression, and addiction, and further studies are needed to investigate its efficacy in these areas. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one may also have applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Future research may also focus on the development of new 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one analogs with improved efficacy and reduced side effects.
Conclusion:
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one is a synthetic compound that has been studied extensively for its potential applications in scientific research. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been found to have an affinity for the GABA-A receptor and dopamine, and has been used in studies to investigate the role of these neurotransmitters in various neurological disorders. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has several advantages for use in lab experiments, but also has some limitations. There are several future directions for 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one research, and further studies are needed to fully understand its potential applications in the treatment of neurological disorders.
Synthesis Methods
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one can be synthesized through a multi-step process involving the condensation of piperidine-4-carboxylic acid, propargyl bromide, and benzaldehyde. The resulting product is then reacted with propylamine and a diazepanone precursor to yield 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one. The synthesis of 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been found to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and stress. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has also been found to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been used in studies to investigate the role of the GABA-A receptor and dopamine in various neurological disorders, including anxiety, depression, and addiction.
properties
IUPAC Name |
4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-13-24-14-8-15-26(18-21(24)28)22(29)23(19-9-6-5-7-10-19)11-16-25(17-12-23)20(27)4-2/h4-7,9-10H,2-3,8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFWXSMQUUCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)
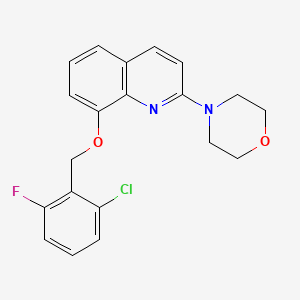
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)
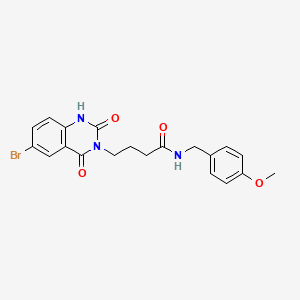
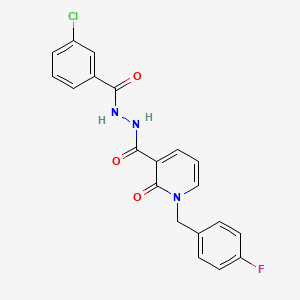
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)
![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
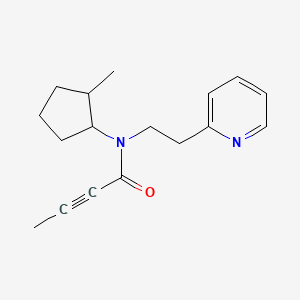
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)